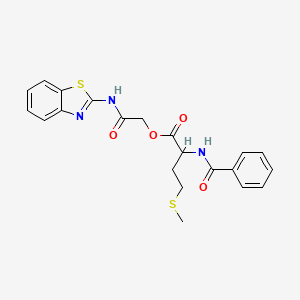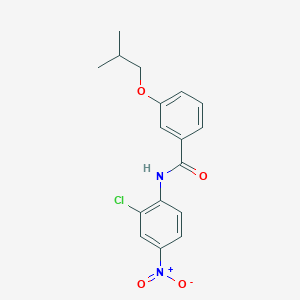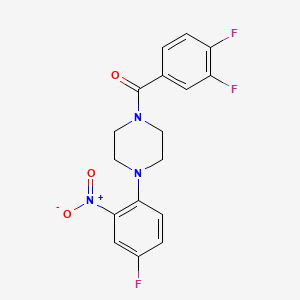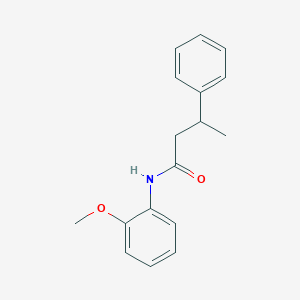![molecular formula C20H24N2O2S B3979317 1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3979317.png)
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine, also known as MPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPP is a piperazine derivative that exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine has been studied extensively for its therapeutic potential in various disease conditions. One of the significant areas of research is its anti-inflammatory activity. Studies have shown that this compound inhibits the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) and reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Another area of research is the anti-cancer activity of this compound. Studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis, a process of programmed cell death. This compound has shown promising results in the treatment of breast cancer, prostate cancer, and glioblastoma.
This compound has also been studied for its anti-microbial activity. Studies have shown that this compound exhibits potent activity against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways. This compound inhibits the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. This compound also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), a signaling molecule involved in the regulation of cell growth and proliferation. Additionally, this compound induces the activation of caspases, a family of proteases involved in the process of apoptosis.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. Studies have shown that this compound reduces the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammation. This compound also reduces the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, this compound inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine has several advantages for lab experiments. It is a stable and easily synthesized compound that exhibits potent biological activities. This compound can be easily purified and characterized through various analytical techniques. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine has significant potential for therapeutic applications. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, studies should investigate the efficacy of this compound in various disease conditions, including cancer and inflammation. Further research is needed to determine the pharmacokinetics and pharmacodynamics of this compound, which will aid in the development of effective therapeutic strategies. Finally, studies should investigate the safety and toxicity of this compound, which will be critical for its clinical translation.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has significant potential for therapeutic applications, and future research should focus on elucidating its mechanism of action, identifying its molecular targets, and investigating its efficacy in various disease conditions. This compound has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its off-target effects. Overall, this compound is a compound that warrants further investigation for its potential therapeutic applications.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-24-18-9-7-17(8-10-18)21-12-14-22(15-13-21)20(23)11-16-25-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXZVDIXQKHCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-chlorophenyl)sulfonyl]-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B3979242.png)
![1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B3979253.png)
![methyl 3-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3979256.png)

![1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B3979280.png)
![ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3979308.png)


![3-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3979320.png)
![3-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3979330.png)
![1-[(4-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B3979338.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methylbenzamide](/img/structure/B3979342.png)
![methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3979343.png)